molecular formula C12H15NO4 B12864058 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-

2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-

Cat. No.: B12864058
M. Wt: 237.25 g/mol
InChI Key: BLOWSMGDSQFLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- is a synthetic compound belonging to the oxazolidinone class. This class of compounds is known for its antibacterial properties and is widely used in medicinal chemistry. The compound features a 1,3-oxazolidin-2-one nucleus, which is a popular heterocyclic framework in synthetic organic chemistry .

Preparation Methods

The synthesis of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- involves several synthetic routes. One common method is the intramolecular cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride at room temperature . Industrial production methods often involve these synthetic routes, optimized for large-scale production.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- involves the inhibition of bacterial protein synthesis. It acts on the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition disrupts the translation process, effectively halting bacterial growth and proliferation .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO4/c1-16-8-11-6-13(12(15)17-11)10-4-2-9(7-14)3-5-10/h2-5,11,14H,6-8H2,1H3

InChI Key

BLOWSMGDSQFLGH-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)CO

Origin of Product

United States

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